

An In-depth Technical Guide to the Thermochemical Properties of 1,4-Dimethylanthraquinone

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Compound of Interest

Compound Name: **1,4-Dimethylanthraquinone**

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Introduction: The Significance of 1,4-Dimethylanthraquinone

1,4-Dimethylanthraquinone ($C_{16}H_{12}O_2$, CAS No. 1519-36-4) is a derivative of anthraquinone, a core aromatic scaffold found in a vast array of natural products and synthetic compounds.^[1] The anthraquinone framework is a privileged structure in medicinal chemistry, forming the backbone of clinically significant anticancer agents that function through mechanisms like DNA intercalation and topoisomerase II inhibition.^[2] As researchers explore novel derivatives like **1,4-Dimethylanthraquinone** for applications in drug discovery, dye manufacturing, and organic electronics, a thorough understanding of its fundamental thermochemical properties becomes paramount.^[2]

Thermochemical data, including the standard enthalpy of formation, combustion, and sublimation, are not merely academic values. They are critical engineering parameters that govern the stability, reactivity, and phase behavior of a compound. For drug development professionals, this data informs decisions on synthesis scalability, purification methods (such as sublimation), formulation stability, and potential reaction hazards.^[2] This guide provides an in-depth analysis of the core thermochemical properties of **1,4-Dimethylanthraquinone**, focusing on the authoritative experimental methodologies used for their determination.

While extensive experimental data for many parent quinone structures are available, specific, published thermochemical values for **1,4-Dimethylanthraquinone** are notably scarce. This guide will therefore focus on the robust, validated protocols for determining these properties, empowering researchers to generate this critical data. We will use the well-studied parent compound, 9,10-anthraquinone, and other polycyclic aromatics as reference points to contextualize the expected behavior and significance of these measurements.[\[3\]](#)[\[4\]](#)

Core Thermochemical Properties: A Quantitative Overview

Precise thermochemical data is foundational for chemical process design and computational modeling. The table below summarizes key properties for the parent 9,10-anthraquinone, providing a benchmark for estimating and understanding the properties of its dimethyl derivative. The addition of two methyl groups to the anthraquinone core will inherently alter these values due to changes in molecular weight, intermolecular forces, and crystal packing.

Table 1: Selected Thermochemical Data for Reference Quinones

Property	Compound	Value (kJ/mol)	Method	Source
Standard Molar Enthalpy of Combustion (ΔcH°)	9,10-Anthraquinone (solid)	-6556.7 ± 1.2	Combustion Calorimetry	[NIST [3]]
Standard Molar Enthalpy of Formation (ΔfH°)	9,10-Anthraquinone (solid)	-205.8 ± 1.3	Derived from ΔcH°	[NIST [3]]
Enthalpy of Sublimation ($\Delta subH^\circ$)	9,10-Anthraquinone	114.2 ± 0.8	N/A	[NIST [3]]
Standard Molar Enthalpy of Formation (ΔfH°)	1,4-Anthraquinone (gas)	-44.9 ± 5.7	Combustion Calorimetry & Isodesmic Reactions	[Dávalos et al. [5]]

| Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$) | 1,4-Naphthoquinone | 91.0 ± 0.8 | Calorimetry | [NIST^[6]] |

PART 1: EXPERIMENTAL DETERMINATION OF THERMOCHEMICAL PROPERTIES

This section details the gold-standard experimental protocols for determining the key thermochemical properties of solid organic compounds like **1,4-Dimethylanthraquinone**. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Standard Enthalpy of Formation (Δ_fH°) via Combustion Calorimetry

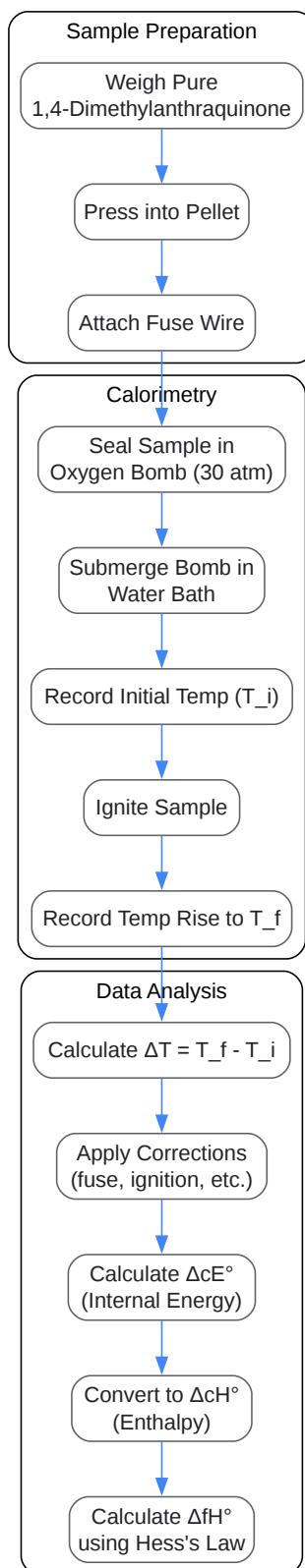
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states.^[7] For organic compounds, this value is almost always determined indirectly by first measuring the enthalpy of combustion (Δ_cH°) using a bomb calorimeter and then applying Hess's Law.

Pillar of Expertise: The Logic of Indirect Measurement Directly measuring the heat of formation of a complex molecule from elemental carbon, hydrogen, and oxygen is experimentally infeasible. However, the complete combustion of any organic compound yields the same simple products: $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$. By precisely measuring the heat released during this well-defined reaction (Δ_cH°), and knowing the well-established enthalpies of formation for CO_2 and H_2O , we can reliably calculate the enthalpy of formation of the starting compound.^[8]

Self-Validating Protocol: Isothermal Bomb Calorimetry

- **Sample Preparation:** A precisely weighed pellet (approx. 1 gram) of high-purity (>99.5%) **1,4-Dimethylanthraquinone** is prepared. Purity is paramount, as impurities will lead to inaccurate combustion energy values.
- **Crucible & Fuse:** The pellet is placed in a platinum crucible. A fuse wire (e.g., platinum or iron) of known mass and combustion energy is attached to the ignition electrodes, making contact with the sample. A small amount of water (typically 1 mL) is added to the bomb to ensure the final state of water is liquid, which saturates the internal atmosphere with water vapor.

- Assembly & Pressurization: The crucible is placed inside the high-strength stainless steel "bomb," which is then sealed. The bomb is purged of air and pressurized with high-purity oxygen to approximately 30 atm. This high pressure ensures complete and rapid combustion.
- Calorimeter Setup: The sealed bomb is submerged in a precisely known mass of water within a thermally insulated jacket (the calorimeter). The system is allowed to reach thermal equilibrium while the water is stirred continuously. The initial temperature is recorded with a high-precision thermometer (to ± 0.001 K).
- Ignition & Data Acquisition: The sample is ignited by passing an electrical current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Correction & Calculation: The raw temperature change is corrected for heat exchange with the surroundings, the energy of ignition, and the combustion of the fuse wire. The total heat released (q_{total}) is calculated using the heat capacity of the calorimeter system (C_{cal}), which is predetermined by burning a standard substance like benzoic acid.
- Derivation of ΔfH° : The standard enthalpy of combustion (ΔcH°) is calculated from q_{total} . The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law for the combustion reaction of **1,4-Dimethylanthraquinone**:
 - $C_{16}H_{12}O_2(s) + 18 O_2(g) \rightarrow 16 CO_2(g) + 6 H_2O(l)$
 - $\Delta cH^\circ = [16 * \Delta fH^\circ(CO_2)] + [6 * \Delta fH^\circ(H_2O)] - [\Delta fH^\circ(C_{16}H_{12}O_2)]$

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Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$) via the Knudsen Effusion Method

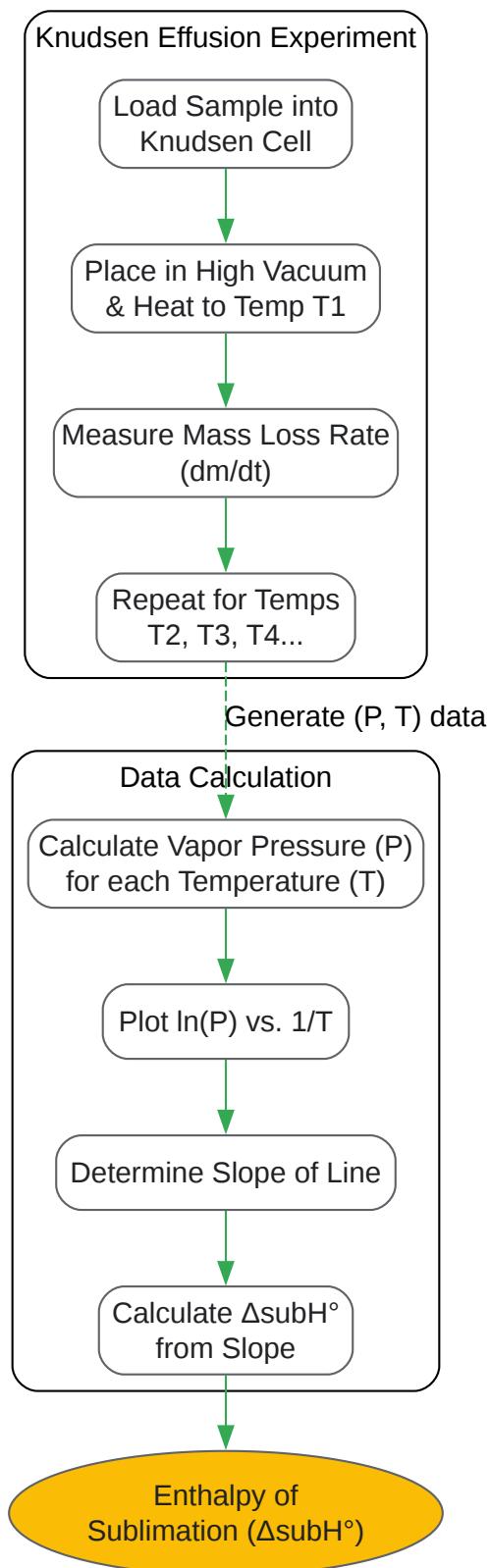
The enthalpy of sublimation is the heat required to transform one mole of a substance from solid to gas. For low-volatility compounds like anthraquinone derivatives, the Knudsen effusion method is a highly reliable technique for determining vapor pressure, from which $\Delta_{\text{sub}}H^\circ$ can be derived.^[4]

Pillar of Expertise: The Logic of Effusion The method is based on measuring the rate of mass loss of a sample as its vapor escapes (effuses) through a very small, well-defined orifice into a high-vacuum environment.^[4] According to the kinetic theory of gases, this effusion rate is directly proportional to the equilibrium vapor pressure of the substance at a given temperature. By measuring this rate across a range of temperatures, the Clausius-Clapeyron equation can be used to calculate the enthalpy of sublimation.

Self-Validating Protocol: Gravimetric Knudsen Effusion

- **Sample Preparation:** A small amount of crystalline **1,4-Dimethylanthraquinone** is placed into the Knudsen cell, a small container with a precision-machined orifice of known area (A). To ensure removal of any volatile impurities, the sample is often pre-sublimed by heating it under vacuum until about 5% of the mass is lost.^[4]
- **System Assembly:** The cell is placed in a thermostated block within a high-vacuum chamber (pressure $< 10^{-5}$ Pa). The entire assembly is connected to a high-precision microbalance to monitor mass changes in real-time.
- **Isothermal Measurement:** The sample is heated to a stable, precisely controlled temperature (T). The system is allowed to equilibrate.
- **Data Acquisition:** The mass of the cell is recorded over time (t). The rate of mass loss (dm/dt) is determined from the slope of the mass vs. time plot.
- **Vapor Pressure Calculation:** The vapor pressure (P) at that temperature is calculated using the Knudsen-Hertz-Langmuir equation:
 - $P = (dm/dt) / A * \sqrt{2\pi RT/M}$

- Where M is the molar mass and R is the ideal gas constant.
- Temperature Variation: Steps 3-5 are repeated at several different temperatures, generating a series of (P, T) data points.
- Derivation of $\Delta_{\text{sub}}H^\circ$: The enthalpy of sublimation is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the integrated Clausius-Clapeyron equation:
 - $\ln(P) = -\Delta_{\text{sub}}H^\circ/R * (1/T) + C$
 - The slope of this line is equal to $-\Delta_{\text{sub}}H^\circ/R$.

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Caption: Knudsen effusion workflow for determining enthalpy of sublimation.

PART 2: STRUCTURE-PROPERTY RELATIONSHIPS AND CONCLUSION

Influence of Molecular Structure

The thermochemical properties of **1,4-Dimethylanthraquinone** are directly influenced by its molecular structure. Compared to the parent 9,10-anthraquinone, the two methyl groups introduce several key changes:

- Increased Molar Mass: This directly affects calculations like the Knudsen effusion equation.
- Steric Effects: The methyl groups can influence crystal packing, potentially leading to a less symmetric and less dense crystal lattice compared to the highly symmetric 9,10-anthraquinone. This can result in a lower melting point and a different enthalpy of fusion.^[5]
- Intermolecular Forces: While the dominant forces are still π - π stacking and dipole-dipole interactions from the carbonyl groups, the methyl groups add weak van der Waals interactions, which can slightly increase the energy required for sublimation.

Conclusion and Future Outlook

A comprehensive understanding of the thermochemical properties of **1,4-Dimethylanthraquinone** is essential for its development in any advanced application, from pharmaceuticals to materials science. While direct experimental values for this specific compound are not readily found in public literature, the robust and well-established methodologies of bomb calorimetry and Knudsen effusion provide clear pathways for their determination.

The protocols outlined in this guide represent the authoritative standards for generating high-quality, reliable thermochemical data. The lack of published data for **1,4-Dimethylanthraquinone** presents a clear research opportunity. By applying these self-validating experimental systems, scientists can fill this knowledge gap, enabling more precise computational modeling, safer process scale-up, and a deeper understanding of the structure-property relationships within the vital class of anthraquinone derivatives. Furthermore, computational methods, such as Density Functional Theory (DFT), can be employed to predict these properties and complement experimental findings.^[9]

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